Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate
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Description
Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C21H20FN3O5S and its molecular weight is 445.47. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structure Elucidation
Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate is involved in complex chemical synthesis processes. For instance, derivatives involving similar complex spiro compounds have been synthesized to explore chemical structures and reactions. Studies have shown the synthesis of spiro compounds, demonstrating detailed chemical reactions and structural elucidation through techniques like X-ray crystallography. Such research contributes to our understanding of spiro compound synthesis and offers insights into their potential applications (Collins et al., 1994).
Antimicrobial and Antiviral Activities
Compounds containing the spiro[4.5]dec structure, similar to the subject chemical, have shown antimicrobial and antiviral activities. For instance, new series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes with triazole, piperidine, and sulfonamide moieties were synthesized and evaluated for their antimicrobial activity, showcasing the potential of such compounds in developing new antimicrobial agents (Dalloul et al., 2017). Similarly, spirothiazolidinone derivatives have been investigated for their antiviral properties, indicating the versatility of the spiro scaffold in antiviral drug development (Apaydın et al., 2020).
Ring Transformation and Molecular Modification
Research on spiro compounds similar in structure to this compound has documented transformations such as piperidine to pyrrolidine ring contraction during nucleophilic substitution reactions. These studies highlight the chemical flexibility and reactivity of spiro compounds, which can be pivotal in synthetic chemistry and drug design (Ambrožič et al., 1998).
Crystal Structure Analysis
The analysis of crystal structures of related compounds provides deep insights into the molecular configuration and potential functional applications of these chemicals. For example, the crystal structure of certain spiro compounds has been determined, offering valuable information on molecular interactions and stability, which is crucial for the development of pharmaceuticals and materials (Wang et al., 2011).
Properties
IUPAC Name |
methyl 2-[[3-(4-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S/c1-30-20(27)16-4-2-3-5-17(16)31(28,29)25-12-10-21(11-13-25)23-18(19(26)24-21)14-6-8-15(22)9-7-14/h2-9H,10-13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUBXEFILABJPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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